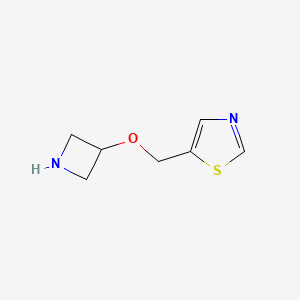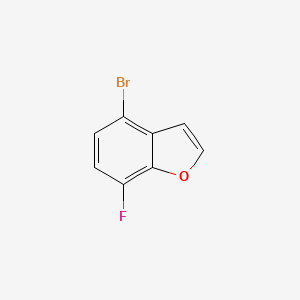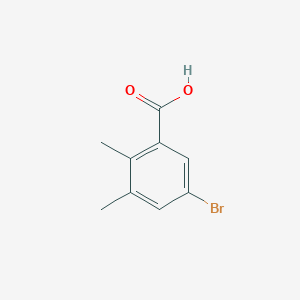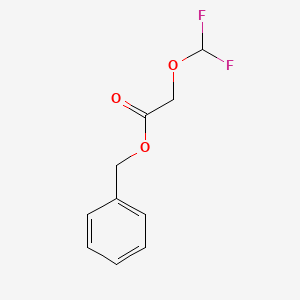
Benzyl 2-(difluoromethoxy)acetate
Übersicht
Beschreibung
Benzyl 2-(difluoromethoxy)acetate, also known as Benzyl Difluoromethyl Acetate or BDFA, is an organic compound containing a fluorinated methyl ether moiety. It has a CAS Number of 1089709-30-7 .
Molecular Structure Analysis
The molecular formula of Benzyl 2-(difluoromethoxy)acetate is C10H10F2O3 . Its Inchi Code is 1S/C10H10F2O3/c11-10(12)15-7-9(13)14-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2 .Physical And Chemical Properties Analysis
Benzyl 2-(difluoromethoxy)acetate is a liquid at room temperature . It has a molecular weight of 216.18 g/mol . The predicted density is 1.225±0.06 g/cm3 , and the predicted boiling point isWissenschaftliche Forschungsanwendungen
Synthesis and Evaluation in Pharmaceuticals
- Benzyl 2-(difluoromethoxy)acetate derivatives have been synthesized and evaluated for their potential in pharmaceutical applications. For instance, compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, a related compound, have shown oral antiarrhythmic activity in animal studies, leading to clinical trials for certain derivatives like flecainide acetate (Banitt, Bronn, Coyne, & Schmid, 1977).
Application in Organic Chemistry and Synthesis
- Benzyl 2-(difluoromethoxy)acetate and related compounds have utility in organic chemistry, particularly in the synthesis of benzyl ethers. For example, 2-Benzyloxy-1-methylpyridinium triflate is used for converting alcohols into benzyl ethers, showcasing the role of related benzylic compounds in chemical synthesis (Poon & Dudley, 2006).
Potential in Imaging and Diagnostic Tools
- Derivatives of Benzyl 2-(difluoromethoxy)acetate have been explored for use in medical imaging. Radiolabeled acetates, including compounds similar to Benzyl 2-(difluoromethoxy)acetate, show promise in tumor imaging. These compounds, like 2-(4-(2-[18F]fluoroethoxy)benzamido)acetate, have been compared to existing imaging agents, demonstrating satisfactory stability and high radiochemical purity (He et al., 2011).
Catalysis and Chemical Reactions
- Benzyl 2-(difluoromethoxy)acetate-related compounds are used in catalysis, such as in the synthesis of bimetallic catalysts for environmentally important reactions. These catalysts are applied in various reactions, including the synthesis of benzyl acetate, an example of using benzyl-related compounds in green chemistry approaches (Alshammari, Kalevaru, & Martin, 2016).
Eigenschaften
IUPAC Name |
benzyl 2-(difluoromethoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c11-10(12)15-7-9(13)14-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKKJPDBCIAJIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(difluoromethoxy)acetate | |
CAS RN |
1089709-30-7 | |
| Record name | benzyl 2-(difluoromethoxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




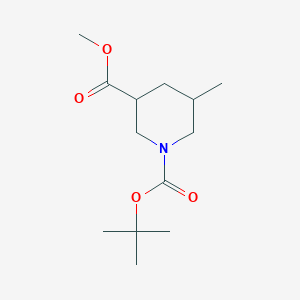
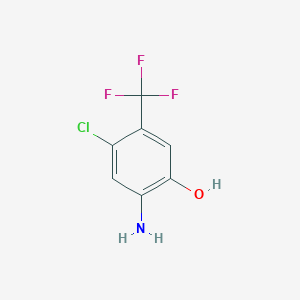

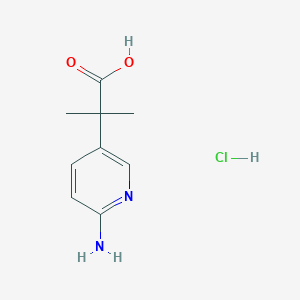
![2-Oxaspiro[3.5]nonane-7-methanamine](/img/structure/B1375388.png)
